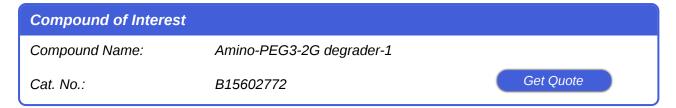


An In-depth Technical Guide to Amino-PEG3-2G Degrader-1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-2G degrader-1 is a crucial chemical tool in the burgeoning field of targeted protein degradation. It serves as a conjugate molecule, combining a polyethylene glycol (PEG) linker with a pyrazole-linked 2-guaninyl (2G) tag. This molecule is instrumental in the synthesis of second-generation Autophagy-Targeting Chimeras (AUTACs), innovative molecules designed to harness the cell's natural autophagic machinery to selectively degrade target proteins and even non-proteinaceous substrates like damaged organelles.[1][2][3] This guide provides a comprehensive overview of the properties of Amino-PEG3-2G degrader-1, its mechanism of action within AUTACs, and protocols for its application.

Core Properties of Amino-PEG3-2G Degrader-1

A solid understanding of the physicochemical properties of **Amino-PEG3-2G degrader-1** is essential for its effective use in the laboratory.

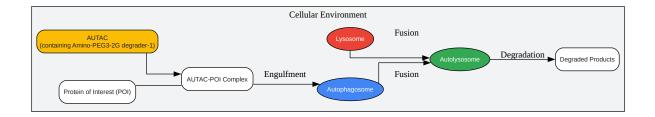


Property	Value	
Chemical Name	2-Amino-8-(1-(3-(2-(2-(3- aminopropoxy)ethoxy)ethoxy)propyl)-1H- pyrazol-4-yl)-9-(4-fluorobenzyl)-3H-purin-6(9H)- one (hydrochloride salt)	
Molecular Formula	C25H33FN8O (base); C25H34CIFN8O4 (HCI salt)	
Molecular Weight	528.58 g/mol (base); 565.04 g/mol (HCl salt)	
CAS Number	2267315-06-8	
Appearance	White to off-white solid	
Purity	Typically >99% (HPLC)	
Storage Conditions	Store at -20°C for up to 1 month, or at -80°C for up to 6 months.[2]	
Solubility	Soluble in DMSO	

Mechanism of Action: The AUTAC Pathway

Amino-PEG3-2G degrader-1 is a key component in the synthesis of AUTACs, which mediate targeted degradation via the autophagy-lysosome pathway. The 2-guaninyl (2G) portion of the molecule acts as a degradation tag. When an AUTAC is introduced into a cell, it binds to a protein of interest (POI) via a specific warhead. The 2G tag is then recognized by the cell's autophagic machinery, leading to the engulfment of the AUTAC-POI complex into an autophagosome. The autophagosome subsequently fuses with a lysosome, and the contents, including the target protein, are degraded by lysosomal hydrolases.[1][3][4] This mechanism is distinct from that of Proteolysis-Targeting Chimeras (PROTACs), which utilize the ubiquitin-proteasome system.





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Figure 1: Generalized signaling pathway of AUTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the synthesis and application of AUTACs using **Amino-PEG3-2G degrader-1**. Researchers should adapt these protocols based on the specific protein of interest and the chosen warhead.

Synthesis of an AUTAC

This protocol outlines the conjugation of **Amino-PEG3-2G degrader-1** to a warhead containing a carboxylic acid functional group.

Materials:

- Amino-PEG3-2G degrader-1
- · Warhead with a carboxylic acid moiety
- N,N-Dimethylformamide (DMF)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)

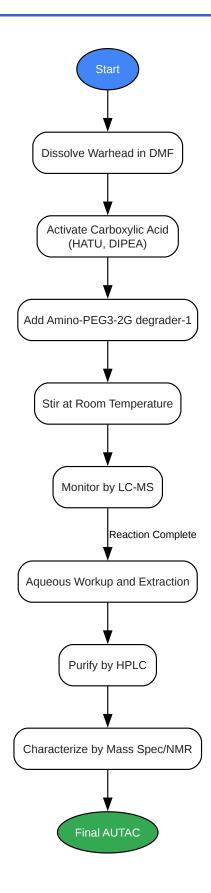


- High-performance liquid chromatography (HPLC) for purification
- Mass spectrometry for characterization

Procedure:

- Dissolve the warhead (1 equivalent) in DMF.
- Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.
- Add a solution of Amino-PEG3-2G degrader-1 (1.1 equivalents) in DMF to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by reverse-phase HPLC to obtain the final AUTAC.
- Characterize the purified AUTAC by mass spectrometry and NMR.





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Figure 2: Workflow for the synthesis of an AUTAC using Amino-PEG3-2G degrader-1.



In Vitro Protein Degradation Assay

This protocol provides a framework for assessing the degradation of a target protein in a cellular context.

Materials:

- Cell line expressing the protein of interest
- Synthesized AUTAC
- DMSO (vehicle control)
- Cell lysis buffer
- Protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE and Western blotting reagents
- Primary antibody against the protein of interest
- Secondary antibody (HRP-conjugated)
- · Chemiluminescent substrate

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of the AUTAC (e.g., 0.1 nM to 10 μ M) or DMSO as a vehicle control.
- Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
- Wash the cells with PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.



- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with a primary antibody against the protein of interest.
- Incubate with an HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the extent of protein degradation.

Quantitative Data

While specific quantitative data for AUTACs synthesized using **Amino-PEG3-2G degrader-1** is highly dependent on the target protein and the warhead used, the seminal work by Takahashi et al. (2023) on second-generation AUTACs demonstrated significant improvements in degradation efficiency.[1][3] The following table provides a template for the types of quantitative data that should be generated when characterizing a novel AUTAC.

Parameter	Description	Example Value Range (from literature for 2nd Gen AUTACs)
DC50	The concentration of the AUTAC that results in 50% degradation of the POI.	Sub-micromolar to low micromolar
Dmax	The maximum percentage of degradation of the POI achieved by the AUTAC.	>80%
Degradation t1/2	The time required for the AUTAC to degrade 50% of the POI at a given conc.	12-48 hours



Conclusion

Amino-PEG3-2G degrader-1 is a powerful and versatile tool for the development of second-generation AUTACs. Its unique structure enables the recruitment of the autophagy-lysosome pathway for the targeted degradation of proteins and other cellular components. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at harnessing the potential of this innovative technology in drug discovery and chemical biology. As research in this area continues to expand, the applications of Amino-PEG3-2G degrader-1 and the AUTAC platform are poised to make significant contributions to the development of novel therapeutics.

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